Scientific Field: Anesthesiology
Application Summary: Fospropofol disodium is used for general anesthesia induction in adult patients undergoing elective surgeries.
Methods of Application: This was a multicenter, randomized, double-blind, double-simulated, controlled, and non-inferiority trial.
Results: The success rate for the primary outcome was 97.7% for both study drugs. The most frequent adverse events in the intervention group were abnormal feeling (62.0%), blood pressure reduction (13.5%), and injection site pain (13.3%).
Scientific Field: Pulmonology
Application Summary: Fospropofol disodium is used for moderate sedation in patients undergoing flexible bronchoscopy.
Methods of Application: This was a randomized, double-blind, multicenter study. Patients ≥ 18 years of age were randomized (2:3) to receive fospropofol, 2 mg/kg or 6.5 mg/kg, after pretreatment with fentanyl, 50 μg.
Results: Sedation success rates were 88.7% and 27.5% for 6.5 mg/kg vs. 2 mg/kg respectively.
Application Summary: Fospropofol disodium is indicated for monitored anesthesia care (MAC) sedation in adult patients undergoing diagnostic or therapeutic procedures.
Results: The outcomes of this application would vary depending on the specific procedure and patient.
Scientific Field: Gastroenterology
Application Summary: Fospropofol disodium is approved for use in sedation of adult patients undergoing diagnostic or therapeutic procedures such as endoscopy
Results: The outcomes of this application would vary depending on the specific procedure and patient. .
Application Summary: Fospropofol disodium is used for sedation in adult patients undergoing colonoscopy.
Scientific Field: Dentistry
Application Summary: Fospropofol disodium is used for sedation in adult patients undergoing dental procedures.
Fospropofol disodium is a prodrug of propofol, designed to enhance the solubility and safety profile of the parent compound. Its chemical structure is represented by the formula and it has a molecular weight of approximately 332.24 g/mol . This compound is marketed under the brand name LUSEDRA and is primarily used for sedation during medical procedures. Unlike propofol, which is lipophilic and requires an oil-in-water emulsion for administration, fospropofol disodium is hydrophilic, allowing for easier intravenous delivery without the associated risks of lipid-based formulations .
Fospropofol disodium undergoes hydrolysis catalyzed by alkaline phosphatases in the bloodstream, releasing propofol along with formaldehyde and phosphate . The reaction can be summarized as follows:
The released formaldehyde is subsequently metabolized to formic acid, which is then oxidized to carbon dioxide through various enzymatic pathways .
Once converted to propofol, fospropofol exerts its pharmacological effects by acting as an agonist at gamma-aminobutyric acid A receptors. This interaction increases chloride ion conductance, leading to hyperpolarization of neurons and subsequent sedation . The onset of sedation typically occurs within 4 to 8 minutes after intravenous administration, with peak plasma concentrations reached shortly thereafter .
The synthesis of fospropofol disodium involves the phosphorylation of propofol, which introduces a phosphate group that enhances its water solubility. This process typically employs reactive phosphate derivatives and may involve steps such as:
This method ensures that fospropofol remains soluble in aqueous solutions, making it suitable for intravenous use without the complications associated with lipid emulsions .
Fospropofol disodium is primarily used in medical settings for sedation during procedures such as endoscopy or dental surgery. Its advantages include:
Research indicates that fospropofol does not significantly interact with cytochrome P450 enzymes, which are commonly involved in drug metabolism. This characteristic minimizes potential drug-drug interactions compared to other anesthetics . Additionally, studies have shown that both fospropofol and its active metabolite propofol exhibit high protein binding (approximately 98%), primarily to albumin, which may influence their pharmacokinetics .
Several compounds share structural or functional similarities with fospropofol disodium. Here are a few notable examples:
| Compound Name | Structure Type | Solubility | Key Features |
|---|---|---|---|
| Propofol | Lipid Emulsion | Lipophilic | Rapid onset; requires lipid carrier; potential for allergic reactions |
| Etomidate | Non-barbiturate | Lipophilic | Short-acting; minimal cardiovascular effects; used for induction |
| Thiopental | Barbiturate | Lipid soluble | Long history of use; slower recovery compared to fospropofol |
| Dexmedetomidine | Alpha-2 agonist | Water soluble | Sedative with analgesic properties; different mechanism of action |
Fospropofol's unique profile lies in its water solubility and prodrug status, allowing for safer administration without the complications associated with lipid formulations seen in traditional anesthetics like propofol .
Irritant